2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
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Overview
Description
2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from imidazoles. One common synthetic route begins with an electrophilic amination reaction, followed by functionalization at key positions to allow for late-stage diversification . The reaction conditions are carefully optimized to ensure safety and efficiency, particularly when scaling up for industrial production .
Industrial Production Methods: Industrial production methods for this compound often involve the use of large-scale reactors and stringent safety protocols to handle the reagents and intermediates. The process is designed to maximize yield and purity while minimizing waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones: These compounds share a similar core structure but differ in their substitution patterns.
[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4-amines: These compounds have a fused triazole-triazine ring system and exhibit different chemical properties.
Uniqueness: 2,5-Dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N4O |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2,5-dimethyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-4-6-7(12)9-5(2)10-11(6)3-8-4/h3H,1-2H3,(H,9,10,12) |
InChI Key |
FYCTUOXOKGCNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)NC(=NN2C=N1)C |
Origin of Product |
United States |
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